Z-Nva-osu
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Nva-osu is typically synthesized through the reaction of N-hydroxysuccinimide (NHS) with Nva (norvaline) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Z-Nva-osu primarily undergoes substitution reactions, particularly nucleophilic substitution, where the NHS group is replaced by an amine group to form an amide bond .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines
Conditions: Organic solvents (e.g., dichloromethane), low temperatures, inert atmosphere
Major Products
The major product formed from the reaction of this compound with amines is the corresponding amide, which is a key intermediate in peptide synthesis .
Scientific Research Applications
Z-Nva-osu has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to form stable amide bonds.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Z-Nva-osu involves the activation of the carboxyl group of norvaline, making it more reactive towards nucleophiles. This activation facilitates the formation of amide bonds with amines, which is crucial in peptide coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-osu: Similar structure but with glycine instead of norvaline.
Z-Ala-osu: Contains alanine instead of norvaline.
Z-Leu-osu: Features leucine in place of norvaline.
Uniqueness
Z-Nva-osu is unique due to its specific use in forming amide bonds with norvaline, which is essential in the synthesis of certain peptides and proteins. Its stability and reactivity make it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARCVZBPRJTQS-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155532 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71447-85-3 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71447-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.